molecular formula C21H26O2 B041991 Pregna-4,9(11),16-triene-3,20-dione CAS No. 21590-20-5

Pregna-4,9(11),16-triene-3,20-dione

Cat. No.: B041991
CAS No.: 21590-20-5
M. Wt: 310.4 g/mol
InChI Key: TZEZJENWQRMZIX-BVPXEZJJSA-N
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Description

Pregna-4,9(11),16-triene-3,20-dione is a steroidal compound with significant importance in the synthesis of corticosteroids. It is characterized by its unique structure, which includes multiple double bonds and a ketone group. This compound is a precursor in the production of various corticosteroids used in medical treatments.

Mechanism of Action

Target of Action

Pregna-4,9(11),16-triene-3,20-dione, also known as pregnatetraenedione, is primarily used in the synthesis of corticosteroids . Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex of vertebrates and are involved in a wide range of physiological processes, including stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .

Mode of Action

It is known to be a precursor in the synthesis of corticosteroids . Corticosteroids work by decreasing or preventing tissues from responding to inflammation. They also modify the body’s immune response to diverse stimuli .

Biochemical Pathways

Pregnatetraenedione is synthesized from phytosterols through a combined microbial and chemical process . The process involves the conversion of phytosterols to an uncommon steroid compound, 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC), by an engineered Mycolicibacterium neoaurum . The production of 9-OHPDC and its methyl-esterified form (9-OHPDC-M) is achieved through metabolic engineering . A four-step chemical process is then used to synthesize pregnatetraenedione from 9-OHPDC-M, involving hydrolysis, decarboxylation rearrangement, dehydration, and Δ1 dehydrogenation .

Result of Action

The primary result of the action of pregnatetraenedione is the production of corticosteroids . These hormones have potent anti-inflammatory and immunosuppressive properties. They are used in a wide variety of clinical conditions, including autoimmune diseases, allergies, and asthma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-4,9(11),16-triene-3,20-dione typically involves the transformation of phytosterols through a combination of microbial and chemical processes. One efficient method includes the conversion of phytosterols to 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid using engineered Mycolicibacterium neoaurum. This intermediate is then subjected to a series of chemical reactions, including hydrolysis, decarboxylation rearrangement, dehydration, and Δ1 dehydrogenation, to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized to increase yield and reduce costs, often incorporating advanced biotechnological methods to enhance the efficiency of microbial transformations and chemical reactions .

Chemical Reactions Analysis

Types of Reactions

Pregna-4,9(11),16-triene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

Pregna-4,9(11),16-triene-3,20-dione is extensively used in scientific research due to its role as a precursor in corticosteroid synthesis. Its applications span various fields:

Comparison with Similar Compounds

Similar Compounds

    Pregna-1,4,9(11),16-tetraene-3,20-dione: Another precursor in corticosteroid synthesis with a similar structure but additional double bonds.

    Pregna-4,9(11)-diene-17α,21-diol-3,20-dione: A hydroxylated derivative with distinct biological activity.

Uniqueness

Pregna-4,9(11),16-triene-3,20-dione is unique due to its specific arrangement of double bonds and functional groups, which make it a versatile intermediate in the synthesis of various corticosteroids. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research and industrial applications .

Properties

IUPAC Name

(8S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,9,12,16,18H,4-5,7-8,10-11H2,1-3H3/t16-,18-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEZJENWQRMZIX-BVPXEZJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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